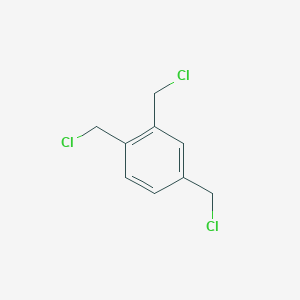
Benzene, 1,2,4-tris-(chloromethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4-tris-(chloromethyl) is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.527 g/mol It is a derivative of benzene where three hydrogen atoms are replaced by chloromethyl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1,2,4-tris-(chloromethyl) can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl carbocation intermediates, which then react with the benzene ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of benzene, 1,2,4-tris-(chloromethyl) typically involves large-scale chloromethylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,2,4-tris-(chloromethyl) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with carboxyl or aldehyde groups at the positions previously occupied by chloromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products:
Substitution Products: Benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4-tris-(chloromethyl) has several applications in scientific research:
Wirkmechanismus
The mechanism by which benzene, 1,2,4-tris-(chloromethyl) exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The pathways involved often depend on the specific reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2-bis(chloromethyl): This compound has two chloromethyl groups and exhibits similar reactivity but with fewer substitution sites.
Benzene, 1-chloro-4-methyl: This compound has a single chloromethyl group and is less reactive compared to benzene, 1,2,4-tris-(chloromethyl).
1,3,5-tris-(chloromethyl)-2,4,6-trimethylbenzene: This compound has additional methyl groups, which can influence its reactivity and steric properties.
Uniqueness: Benzene, 1,2,4-tris-(chloromethyl) is unique due to the presence of three chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
921595-58-6 |
|---|---|
Molekularformel |
C9H9Cl3 |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
1,2,4-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI-Schlüssel |
WWOFGTSYQPBRHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCl)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


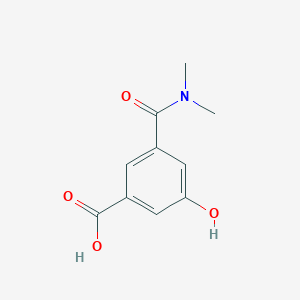
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
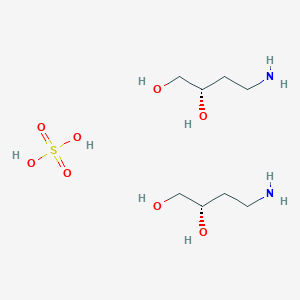
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
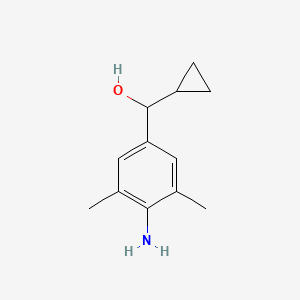
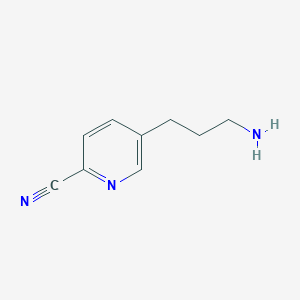
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
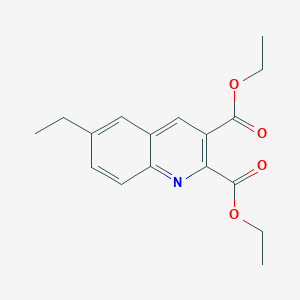
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
